
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Descripción general
Descripción
TDZD-8, también conocido como 4-bencil-2-metil-1,2,4-tiadiazolidina-3,5-diona, es un pequeño compuesto heterocíclico. Se describió por primera vez como un inhibidor no competitivo de ATP de la glicogen sintasa quinasa 3 beta (GSK-3β). Este compuesto ha despertado un interés significativo debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del glioblastoma y otras enfermedades neurodegenerativas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: TDZD-8 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de materiales de partida apropiados bajo condiciones específicas.
Métodos de Producción Industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de TDZD-8 a mayor escala probablemente involucraría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como la síntesis de flujo continuo y el monitoreo de reacción automatizado .
Análisis De Reacciones Químicas
Tipos de Reacciones: TDZD-8 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades terapéuticas o para estudiar su comportamiento bajo diferentes condiciones .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran TDZD-8 incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr el resultado deseado .
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de TDZD-8 puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de tiadiazolidina .
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
TDZD-8 has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's inhibition of GSK-3β is crucial because this kinase is involved in the phosphorylation of tau proteins, which are implicated in the pathogenesis of these diseases. Studies have shown that TDZD-8 can promote neuroprotection and improve cognitive function in animal models by reducing tau phosphorylation and enhancing neuronal survival .
Cancer Therapy
Research indicates that TDZD-8 exhibits potent anti-leukemic properties. It has been shown to induce rapid and selective death of leukemia stem cells and progenitor cells without affecting normal hematopoietic cells. In vitro studies demonstrated that treatment with TDZD-8 resulted in significant reductions in cell viability among various leukemia cell lines within a short time frame . The compound's mechanism involves oxidative stress induction specifically in leukemia cells, leading to cell death .
Antimicrobial Activity
There is emerging evidence suggesting that TDZD-8 may possess antimicrobial properties. Its structure allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents. Ongoing research is aimed at exploring these properties further to establish effective therapeutic uses against bacterial infections.
Building Block for Heterocyclic Compounds
The thiadiazolidine core of TDZD-8 serves as a valuable building block in organic synthesis. It can be utilized to create various derivatives with enhanced biological activities or different pharmacological profiles. Researchers are actively exploring synthetic pathways to modify the compound for improved efficacy against specific targets.
Synthesis of Analogues
Structure-activity relationship (SAR) studies have been conducted to develop analogues of TDZD-8 with optimized properties. These studies focus on modifying substituents on the thiadiazolidine ring to enhance antileukemic activity while minimizing toxicity towards normal cells . For example, certain analogues have demonstrated comparable potency in killing acute myelogenous leukemia cells while exhibiting rapid cell death kinetics .
Case Studies and Research Findings
Mecanismo De Acción
TDZD-8 ejerce sus efectos principalmente a través de la inhibición de GSK-3β. Esta inhibición se logra uniéndose a residuos específicos de la enzima, como Arg96, Tyr216 y Lys205. La actividad inhibitoria del compuesto está estrechamente relacionada con el anillo aromático en N4 y el grupo metilo en N2 . Además, se ha demostrado que TDZD-8 activa la vía de la cinasa regulada por señales extracelulares (ERK) y aumenta la expresión de genes como EGR-1 y p21, lo que contribuye a sus efectos anticancerígenos .
Compuestos Similares:
- PNR886
- PNR962
- Otros análogos de tiadiazolidinona
Comparación: TDZD-8 es único entre sus análogos debido a su afinidad de unión específica y actividad inhibitoria contra GSK-3β. Si bien otros compuestos como PNR886 y PNR962 han mostrado efectos inhibitorios similares, TDZD-8 sigue siendo un valioso compuesto de herramienta para estudiar las vías bioquímicas que involucran GSK-3β .
La capacidad de TDZD-8 para inhibir la proliferación de células de glioblastoma y sus potenciales aplicaciones terapéuticas en enfermedades neurodegenerativas destacan su importancia en la investigación científica y el desarrollo de fármacos .
Comparación Con Compuestos Similares
- PNR886
- PNR962
- Other thiadiazolidinone analogs
Comparison: TDZD-8 is unique among its analogs due to its specific binding affinity and inhibitory activity against GSK-3β. While other compounds like PNR886 and PNR962 have shown similar inhibitory effects, TDZD-8 remains a valuable tool compound for studying the biochemical pathways involving GSK-3β .
TDZD-8’s ability to inhibit glioblastoma cell proliferation and its potential therapeutic applications in neurodegenerative diseases highlight its significance in scientific research and drug development .
Actividad Biológica
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, commonly referred to as TDZD-8, is a compound recognized for its significant biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases and various forms of cancer. This article delves into the biological activity of TDZD-8, summarizing key research findings, case studies, and applications.
Chemical Structure and Properties
TDZD-8 has a molecular formula of C₁₀H₁₀N₂O₂S and a molecular weight of approximately 218.26 g/mol. The structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a benzyl group at the fourth position and a methyl group at the second position. Its unique structure contributes to its biological activity, particularly its selective inhibition of GSK-3β.
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂S |
Molecular Weight | 218.26 g/mol |
Inhibition Target | GSK-3β |
Biological Activities | Neuroprotection, Anticancer |
The primary biological activity of TDZD-8 is attributed to its role as a noncompetitive inhibitor of GSK-3β. This inhibition is crucial as GSK-3β is involved in various cellular processes including metabolism, cell signaling, and apoptosis. By inhibiting this kinase, TDZD-8 can influence several downstream pathways that are vital in the progression of neurodegenerative diseases and cancer.
Implications of GSK-3β Inhibition
- Neuroprotection : TDZD-8 has shown promise in protecting neurons from apoptosis in models of neurodegeneration.
- Cancer Therapy : The compound enhances the efficacy of other anticancer agents by modulating key signaling pathways involved in tumor growth and survival.
- Muscle Therapy : Research indicates that TDZD-8 can restore balance in cyclin D3 levels in muscle tissues affected by myotonic dystrophy type 1 (DM1), suggesting its potential role in muscle therapy .
Neurodegenerative Diseases
In studies involving mouse models of Alzheimer's disease, treatment with TDZD-8 resulted in improved cognitive function. The compound was found to upregulate claudin proteins in cerebral endothelial cells, enhancing blood-brain barrier integrity .
Cancer Research
Research has demonstrated that TDZD-8 can synergistically enhance the effects of other pharmacological agents used in cancer treatment. For instance, it has been shown to improve therapeutic outcomes when combined with traditional chemotherapeutics .
Myotonic Dystrophy Type 1
In preclinical studies on DM1 models, TDZD-8 treatment led to significant improvements in muscle strength and function by correcting abnormal RNA splicing associated with the disease . This highlights its potential as a targeted therapy for genetic muscular disorders.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and properties of compounds related to TDZD-8:
Compound Name | Structure Features | Unique Properties |
---|---|---|
TDZD-8 (4-Benzyl derivative) | Benzyl and methyl groups | Selective GSK-3β inhibitor |
Thiazolidinediones | Thiazolidine ring structure | Primarily used in diabetes management |
1,3-Thiazolidine | Different sulfur positioning | Used as antimicrobial agents |
2-Mercaptoimidazoline | Imidazole ring with thiol | Exhibits diverse biological activities |
The specificity of TDZD-8's action against GSK-3β distinguishes it from other similar compounds that may have broader or different targets.
Propiedades
IUPAC Name |
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJDASOXWCHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399590 | |
Record name | TDZD-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327036-89-5 | |
Record name | TDZD-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.